molecular formula C10H11ClO B1320992 3-Chloro-1-(2-methylphenyl)-1-oxopropane CAS No. 898785-08-5

3-Chloro-1-(2-methylphenyl)-1-oxopropane

Cat. No.: B1320992
CAS No.: 898785-08-5
M. Wt: 182.64 g/mol
InChI Key: TVHBMGLNQYHPBK-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-methylphenyl)-1-oxopropane is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group attached to the first carbon of the propanone chain and a methylphenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2-methylphenyl)-1-oxopropane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylbenzene (toluene) is reacted with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH3+ClCH2COClAlCl3C6H4(CH3)COCH2Cl\text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_2\text{Cl} C6​H5​CH3​+ClCH2​COClAlCl3​​C6​H4​(CH3​)COCH2​Cl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-methylphenyl)-1-oxopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 3-chloro-1-(2-methylphenyl)propanoic acid.

    Reduction: Formation of 3-chloro-1-(2-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(2-methylphenyl)-1-oxopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-methylphenyl)-1-oxopropane involves its interaction with various molecular targets. The chloro group and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-phenyl-1-oxopropane: Similar structure but lacks the methyl group on the phenyl ring.

    3-Chloro-1-(4-methylphenyl)-1-oxopropane: Similar structure but with the methyl group on the para position of the phenyl ring.

    3-Chloro-1-(3-methylphenyl)-1-oxopropane: Similar structure but with the methyl group on the meta position of the phenyl ring.

Uniqueness

3-Chloro-1-(2-methylphenyl)-1-oxopropane is unique due to the specific positioning of the methyl group on the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

3-chloro-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBMGLNQYHPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609004
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-08-5
Record name 3-Chloro-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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